molecular formula C18H20N4O B2987406 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide CAS No. 847387-68-2

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide

Cat. No.: B2987406
CAS No.: 847387-68-2
M. Wt: 308.385
InChI Key: BTSDOKCGQNGRJS-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a 2-methylphenyl ring, which is further functionalized with a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...{{{CITATION{{{_2{Synthesis of Novel Amide-Functionalized Imidazo [1,2- a]pyrimidin-5 (1 ...](https://link.springer.com/article/10.1134/S1070428022030216).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives are being explored for their potential as therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidin-2-yl group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidin-2-yl derivatives

  • Pivalamide-functionalized phenyl compounds

  • Other amide-functionalized heterocyclic compounds

Uniqueness: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidin-2-yl group and the pivalamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12-6-7-13(10-14(12)20-16(23)18(2,3)4)15-11-22-9-5-8-19-17(22)21-15/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSDOKCGQNGRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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